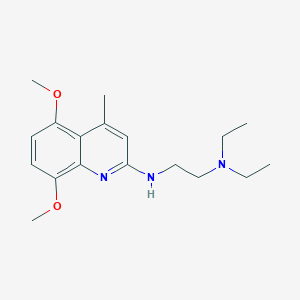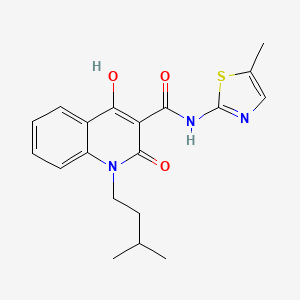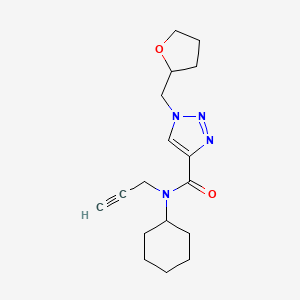
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine
Descripción general
Descripción
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine, also known as Quinacrine, is a small molecule that has been widely used in scientific research due to its unique properties. It was first synthesized in 1926 by Robert Robinson and has since been used in various fields of research, including biochemistry, pharmacology, and microbiology.
Mecanismo De Acción
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine is known to intercalate between the base pairs of DNA and RNA, which causes structural changes and inhibits the function of these molecules. It has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription. These mechanisms of action make this compound a useful tool for studying the structure and function of nucleic acids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and parasites. It has also been shown to have anti-inflammatory effects and has been used in the treatment of autoimmune diseases. This compound has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low cost. It is also stable and has a long shelf life. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a high affinity for DNA and RNA, which can make it difficult to differentiate between specific molecules.
Direcciones Futuras
There are several future directions for N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine research. One potential area of research is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of research is the development of new methods for the synthesis of this compound and related molecules. Additionally, this compound could be used in combination with other molecules to enhance its efficacy and reduce its side effects. Finally, this compound could be used in the development of new diagnostic tools for the detection of nucleic acids in cells and tissues.
Aplicaciones Científicas De Investigación
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine has been used in various fields of scientific research due to its unique properties. It has been used as a fluorescent dye to stain DNA and RNA in cells, as well as a tool to study the structure and function of nucleic acids. It has also been used as an antimalarial drug and an antiprotozoal agent. In addition, this compound has been shown to inhibit the growth of cancer cells and has been used in cancer research as a potential therapeutic agent.
Propiedades
IUPAC Name |
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-6-21(7-2)11-10-19-16-12-13(3)17-14(22-4)8-9-15(23-5)18(17)20-16/h8-9,12H,6-7,10-11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHNTBSPPVGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2C(=C1)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3859796.png)
![N',N''-1,2-ethanediylidenebis{2-[(4-methylphenyl)amino]acetohydrazide}](/img/structure/B3859805.png)

![2-[4-(benzyloxy)phenoxy]-N'-(2,6-dichlorobenzylidene)propanohydrazide](/img/structure/B3859819.png)

![4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B3859834.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B3859860.png)
![N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B3859869.png)

![8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B3859897.png)
![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3859903.png)
